molecular formula C14H14O4S B6599622 4-Methoxyphenyl 4-methylbenzenesulfonate CAS No. 3899-91-0

4-Methoxyphenyl 4-methylbenzenesulfonate

Cat. No.: B6599622
CAS No.: 3899-91-0
M. Wt: 278.33 g/mol
InChI Key: PQWHXPBFMWCDEB-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

The significance of 4-Methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242) in organic chemistry is intrinsically linked to the properties of the tosylate group. Tosylates, including 4-methoxyphenyl tosylate, are widely recognized as superior leaving groups compared to halides in many substitution reactions. This is attributed to the ability of the sulfonate group to delocalize the negative charge of the resulting anion through resonance, making the tosylate anion a very stable and weak base. masterorganicchemistry.com

The presence of the methoxy (B1213986) group on the phenyl ring of 4-Methoxyphenyl 4-methylbenzenesulfonate introduces specific electronic effects that can influence its reactivity. The electron-donating nature of the methoxy group can impact the rate and outcome of reactions at the aromatic ring and the sulfonate ester linkage. This makes it a valuable substrate for studying the electronic effects in various organic transformations.

Overview of Research Trajectories Involving Aryl Tosylate Esters

Research involving aryl tosylate esters, with this compound as a representative example, has largely focused on their application in carbon-carbon and carbon-heteroatom bond-forming reactions. These compounds are stable, often crystalline solids that are readily prepared from the corresponding phenols, making them attractive alternatives to the more expensive and moisture-sensitive aryl triflates.

A major trajectory in the use of aryl tosylates is their participation in palladium-catalyzed cross-coupling reactions. Seminal methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination have been successfully extended to include aryl tosylates as electrophilic partners. organic-chemistry.orgwikipedia.org These reactions have become indispensable tools for the synthesis of biaryls, arylamines, and other complex organic molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science.

For instance, in the Suzuki-Miyaura coupling , 4-methoxyphenyl tosylate can react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. The reaction below illustrates a general scheme for this transformation.

General Scheme for Suzuki-Miyaura Coupling of an Aryl Tosylate

Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling an aryl tosylate with an amine. acs.orglibretexts.org This reaction is of paramount importance for the synthesis of anilines and their derivatives.

General Scheme for Buchwald-Hartwig Amination of an Aryl Tosylate

The development of highly active and robust catalyst systems, often employing sterically hindered and electron-rich phosphine (B1218219) ligands, has been crucial for the successful application of aryl tosylates in these transformations. organic-chemistry.org

Contemporary Relevance and Future Research Avenues

The contemporary relevance of this compound and other aryl tosylates remains high, driven by the continuous demand for efficient and sustainable synthetic methods. Current research often focuses on expanding the scope of cross-coupling reactions to include more challenging substrates and to perform these reactions under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvents.

Future research is likely to explore several exciting avenues:

Development of Novel Catalytic Systems: The design of new, more efficient, and versatile catalysts for the activation of the C-O bond in aryl tosylates is an ongoing area of research. This includes the exploration of non-precious metal catalysts (e.g., nickel, copper, iron) as more sustainable alternatives to palladium.

Asymmetric Catalysis: The development of enantioselective cross-coupling reactions using chiral catalysts to produce optically active biaryls and arylamines from prochiral substrates is a significant challenge and a highly sought-after goal.

Tandem and Cascade Reactions: Designing one-pot reactions where the formation of the aryl tosylate and its subsequent cross-coupling occur in a single operation would significantly improve synthetic efficiency.

Applications in Complex Molecule Synthesis: The utility of this compound and its analogs will continue to be demonstrated in the total synthesis of natural products and the preparation of novel drug candidates and functional materials.

Detailed Research Findings

The following tables summarize key data and findings from various research studies involving this compound and related aryl tosylates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4-methoxyphenyl) 4-methylbenzenesulfonate nih.gov
CAS Number 3899-91-0 nih.gov
Molecular Formula C₁₄H₁₄O₄S nih.gov
Molecular Weight 278.33 g/mol nih.gov
Appearance Crystalline solid
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov

Table 2: Application of 4-Methoxyphenyl Tosylate in Buchwald-Hartwig Amination

AmineCatalystBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd-PEPPSI-IPentK₃PO₄Toluene10036 acs.org
AnilinePd(OAc)₂ / L2K₃PO₄t-AmOH11095 nih.gov

Table 3: Application of Aryl Tosylates in Suzuki-Miyaura Coupling

Aryl TosylateBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-tert-butylphenyl tosylatePhenylboronic acidPd(OAc)₂ / CM-phosK₃PO₄Dioxane10098 organic-chemistry.org
4-Tolyl tosylate2-Formylphenylboronic acidPd(OAc)₂ / L2K₃PO₄t-AmOH11085 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWHXPBFMWCDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601239553
Record name Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3899-91-0
Record name Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate)
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Synthetic Methodologies and Strategies for 4 Methoxyphenyl 4 Methylbenzenesulfonate and Analogues

Conventional Esterification and Tosylation Protocols

Conventional methods for the synthesis of tosylates, including 4-Methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242), typically involve the reaction of an alcohol or phenol (B47542) with a tosylating agent in the presence of a base. These protocols are well-established and widely used due to their reliability and broad applicability.

Preparation from Phenolic Substrates using Sulfonyl Halides

The most common method for preparing aryl tosylates is the reaction of a phenolic compound with a sulfonyl halide, typically p-toluenesulfonyl chloride (TsCl), in the presence of a base. researchgate.netmasterorganicchemistry.com For the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate, this involves reacting 4-methoxyphenol (B1676288) with TsCl.

The reaction mechanism commences with the nucleophilic attack of the oxygen atom from the alcohol or phenol on the electrophilic sulfur atom of tosyl chloride. youtube.comyoutube.com This displaces the chloride ion. A base, commonly pyridine (B92270), is used in the reaction mixture. youtube.com Pyridine serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol and driving the reaction to completion. masterorganicchemistry.comyoutube.com The stereochemistry at the alcohol's carbon atom is retained during this process because the C-O bond is not broken. masterorganicchemistry.comopenochem.org

A general representation of this reaction is:

ROH + TsCl + Pyridine → ROTs + Pyridine-HCl

This method is highly effective for primary and secondary alcohols as well as phenols. openochem.org

Synthesis via Sulfonic Anhydrides

An alternative to sulfonyl halides is the use of sulfonic anhydrides, such as p-toluenesulfonic anhydride (B1165640) (Ts₂O). organic-chemistry.org The reaction of an alcohol or phenol with Ts₂O provides the corresponding tosylate and a sulfonic acid as a byproduct. This approach avoids the generation of corrosive hydrogen chloride. organic-chemistry.org

Ytterbium(III) trifluoromethanesulfonate (B1224126) has been reported as an efficient catalyst for the tosylation of primary and secondary alcohols with toluenesulfonic acid anhydride, proceeding under neutral and mild conditions. organic-chemistry.org The general reaction is as follows:

ROH + Ts₂O → ROTs + TsOH

The use of sulfonic anhydrides can be advantageous in cases where the substrate is sensitive to acidic conditions generated by HCl. organic-chemistry.org The synthesis of p-toluenesulfonic anhydride itself is a key preliminary step for this methodology. researchgate.net

General Procedures for Alkenyl Tosylate Synthesis

While this compound is an aryl tosylate, the synthesis of alkenyl tosylates is an important related methodology. These compounds are typically prepared from the corresponding unsaturated alcohols (alkenols) or via the enol forms of ketones and esters. organic-chemistry.orgrsc.org

General procedures for the tosylation of alcohols, including homoallylic alcohols, can be applied to produce alkenyl tosylates. rsc.org Furthermore, stereocomplementary methods have been developed for the preparation of α,β-unsaturated esters through the enol tosylation of β-ketoesters. organic-chemistry.org For instance, the use of TsCl with N-methylimidazole (NMI) and a base like triethylamine (B128534) (Et₃N) or lithium hydroxide (B78521) (LiOH) can lead to (E)- or (Z)-selective tosylation, respectively. organic-chemistry.org These alkenyl tosylates are valuable intermediates for cross-coupling reactions. organic-chemistry.org

Catalytic Approaches in Tosylate Synthesis

To improve the efficiency, selectivity, and environmental footprint of tosylation reactions, various catalytic methods have been developed. These approaches often utilize solid or organometallic catalysts to facilitate the transformation under milder conditions.

Metal-Exchanged Montmorillonite (B579905) Clay Catalysis for Alcohol Tosylation

An environmentally and economically favorable route for the tosylation of alcohols employs p-toluenesulfonic acid as the tosylating agent in the presence of a metal-exchanged montmorillonite clay catalyst. researchgate.netias.ac.in This method circumvents the need for p-toluenesulfonyl chloride or anhydride. researchgate.netias.ac.in

Research has shown that Fe³⁺-montmorillonite is a particularly effective and reusable solid catalyst for this transformation. researchgate.netias.ac.in The catalytic activity of different metal-exchanged clays (B1170129) has been studied, revealing a specific order of effectiveness. researchgate.netias.ac.in These clay catalysts are noted for being efficient in the acylation of various functional groups, although p-toluenesulfonyl chloride has been observed to have lower reactivity compared to acyl chlorides with certain clay types like K-10 and KSF. rsc.org

Table 1: Catalytic Activity of Metal-Exchanged Montmorillonites in Alcohol Tosylation

Catalyst Relative Activity Reference
Fe³⁺-montmorillonite Most Effective researchgate.net, ias.ac.in
Zn²⁺-montmorillonite High researchgate.net, ias.ac.in
Cu²⁺-montmorillonite Moderate researchgate.net, ias.ac.in
Al³⁺-montmorillonite Moderate researchgate.net, ias.ac.in
K10 montmorillonite Least Effective researchgate.net, ias.ac.in

Regioselective Monotosylation of Diols

The selective functionalization of polyhydroxylated compounds like diols presents a significant synthetic challenge. ualberta.ca Catalytic methods are crucial for achieving regioselective monotosylation, which is vital for the synthesis of complex molecules. ualberta.cajchemlett.com

Several catalytic systems have been developed for this purpose:

Metal-Exchanged Montmorillonite Clay : The Fe³⁺-montmorillonite catalyst not only tosylates alcohols but also achieves regioselective monotosylation of diols with high purity. researchgate.netias.ac.in In diols containing both primary and secondary hydroxyl groups, tosylation occurs exclusively at the primary position. researchgate.netias.ac.in

Organotin Catalysis : Dibutyltin oxide (Bu₂SnO) is a classic catalyst for the regioselective acylation and sulfonylation of diols. It has been shown to be effective for monotosylation at catalyst loadings as low as 2 mol%, and in some cases, surprisingly effective even at 0.1 mol%. google.com

Borinic Acid Catalysis : Diarylborinic acid catalysis has emerged as a powerful and general method for the regioselective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org This approach is competitive with organotin methods and selectively targets equatorial hydroxyl groups in cyclic diols. organic-chemistry.org

Silver(I) Oxide Mediation : A highly selective monotosylation of symmetrical diols can be achieved using a stoichiometric amount of p-toluenesulfonyl chloride in the presence of silver(I) oxide and a catalytic amount of potassium iodide. nih.gov The high selectivity is attributed to the formation of an intramolecular hydrogen bond that differentiates the acidity of the two hydroxyl groups. nih.gov

Table 2: Catalytic Systems for Regioselective Monotosylation of Diols

Catalytic System Reagent Selectivity Reference
Fe³⁺-montmorillonite p-Toluenesulfonic acid Prefers primary over secondary -OH researchgate.net, ias.ac.in
Dibutyltin oxide (Bu₂SnO) p-Toluenesulfonyl chloride High for monotosylation google.com
Diarylborinic acids p-Toluenesulfonyl chloride High for 1,2- and 1,3-diols; equatorial in pyranosides organic-chemistry.org
Silver(I) oxide (Ag₂O) / KI p-Toluenesulfonyl chloride High for symmetrical diols nih.gov

Asymmetric Synthesis Applications of Tosylate Intermediates

The conversion of an alcohol to a tosylate is a pivotal transformation in asymmetric synthesis. This process occurs with retention of configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. libretexts.orglibretexts.orgkhanacademy.org The resulting tosylate is an excellent leaving group, far superior to the original hydroxyl group, due to the resonance stabilization of the tosylate anion. libretexts.orgmasterorganicchemistry.comaklectures.com This stability allows for subsequent, well-controlled nucleophilic substitution reactions (SN2), which proceed with inversion of configuration. libretexts.org This two-step sequence—retention followed by inversion—provides a powerful and predictable method for controlling stereochemistry in the synthesis of complex chiral molecules.

Chiral pool synthesis is a strategic approach that utilizes readily available, inexpensive enantiopure compounds, often from natural sources like carbohydrates or terpenes, as starting materials for complex target molecules. nih.govelsevierpure.comyoutube.com Tosylation is a key technique in this approach, enabling the derivatization of chiral alcohols derived from the chiral pool. By converting a hydroxyl group into a tosylate, a chiral building block is activated for subsequent stereospecific transformations. libretexts.org

For instance, chiral 2-amino alcohols, which can be derived from natural amino acids, are common precursors for N-tosyl aziridines. The synthesis involves the tosylation of both the amino and hydroxyl groups, followed by an intramolecular cyclization where the tosylated oxygen is displaced. nih.gov This strategy leverages the inherent chirality of the starting amino alcohol to produce enantiomerically pure aziridines, which are valuable intermediates for nitrogen-containing compounds. nih.gov

Another example is the use of terpenes from the chiral pool, such as (−)-citronellol, as starting points. nih.gov These can be transformed into chiral alcohols, which are then tosylated to facilitate the introduction of new functionalities in a stereocontrolled manner. The laboratory synthesis of isopentenyl diphosphate (B83284), a fundamental building block in nature, was achieved by converting a chiral alcohol into a tosylate, which was then displaced by an inorganic pyrophosphate nucleophile. libretexts.orglibretexts.org This highlights the derivatization of a chiral molecule into a key biological intermediate via a tosylate.

The predictable stereochemical outcome of reactions involving tosylates makes them indispensable for the stereoselective transformation of organic precursors. The conversion of a chiral alcohol to a tosylate (retention) followed by an SN2 reaction (inversion) allows for a net inversion of stereochemistry at a chiral center. libretexts.org This is a fundamental strategy for accessing specific enantiomers or diastereomers that might be difficult to obtain otherwise.

A classic illustration of this is the comparison of substitution reactions on a chiral alcohol, such as (R)-2-octanol. libretexts.org If the alcohol is first converted to an alkyl halide (which can involve inversion) and then subjected to substitution, the product may have the same stereochemistry as the starting alcohol (due to two inversions). However, converting the alcohol to a tosylate (retention) and then reacting it with a nucleophile (inversion) results in a product with the opposite stereochemistry of the starting alcohol. libretexts.org This control is crucial for building complex molecules with multiple stereocenters.

Furthermore, enol tosylates derived from β-ketoesters can undergo stereoretentive cross-coupling reactions, such as Negishi and Sonogashira couplings, to produce trisubstituted α,β-unsaturated esters with defined (E) or (Z) geometry. organic-chemistry.org This demonstrates that tosylates are key to controlling stereochemistry not just at sp3-hybridized centers but also in the formation of stereodefined double bonds.

Advanced Synthetic Techniques and Derivatizations

Modern synthetic chemistry continually seeks methods that are faster, more efficient, and environmentally benign. The synthesis and application of tosylates have benefited significantly from such advanced techniques.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. anton-paar.comyoutube.com The synthesis of aryl tosylates, which traditionally requires long reaction times of 12-16 hours using reagents like tosyl chloride in the presence of a base like pyridine, can be dramatically expedited. tandfonline.com

Solvent-free, microwave-assisted methods allow for the synthesis of various aryl tosylates from phenols in minutes with high yields (92-99%). tandfonline.comresearchgate.net These reactions are often performed by adsorbing the reactants onto mineral oxides or simply by heating the neat mixture of the phenol and tosyl chloride. tandfonline.comcem.com The benefits include not only a drastic reduction in reaction time but also simpler, cleaner work-up procedures and the avoidance of toxic solvents and reagents, aligning with the principles of green chemistry. tandfonline.comcem.com The high temperatures achieved rapidly under microwave irradiation can suppress the formation of byproducts. anton-paar.com This technique has been successfully applied to a range of phenols with both electron-donating and electron-withdrawing substituents and even to sterically hindered substrates like 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). tandfonline.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Tosylation of Phenols
ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time12 - 16 hours~5 minutes tandfonline.com
SolventPyridine or THFSolvent-free tandfonline.comorganic-chemistry.org
YieldVariableHigh (typically >90%) tandfonline.comresearchgate.net
Work-upOften requires extensive purificationSimple filtration tandfonline.com

The tosylate group is an exceptionally versatile intermediate for introducing a wide range of other functional groups via nucleophilic substitution.

Halogenation: A common transformation is the conversion of tosylates to alkyl halides. For instance, a highly efficient, solvent-free method exists for converting primary tosylates into the corresponding iodides by heating a neat mixture of the tosylate and sodium iodide in a microwave reactor. researchgate.net This modified Finkelstein reaction is rapid, with reaction times of about 60 minutes, and provides high yields. researchgate.net In some cases, treatment of benzyl (B1604629) alcohols with tosyl chloride in pyridine can lead directly to the corresponding benzyl chloride instead of the expected tosylate. nih.gov This spontaneous conversion is facilitated by the piperazine (B1678402) moiety in certain substrates. nih.gov

Phosphorylation: While the direct conversion of a tosylate to a phosphate (B84403) is less common, tosylates serve as activated precursors for this transformation. The typical strategy involves the phosphorylation of the parent alcohol. nih.govorganic-chemistry.org However, the tosylate's excellent leaving group ability allows it to be displaced by phosphate nucleophiles. For example, the synthesis of isopentenyl diphosphate involves the displacement of a tosylate group by inorganic pyrophosphate. libretexts.org The synthesis of phosphate monoesters can be achieved through various methods, including reacting an alcohol with a phosphoryl donor. nih.gov A two-step approach of converting an alcohol to a tosylate first provides a stable, isolable intermediate that can then be reacted with a phosphorus-based nucleophile to form the C-O-P bond central to many biological molecules and materials. libretexts.orglibretexts.org

Other Functional Groups: The utility of tosylates extends to the introduction of many other functionalities. They can be readily displaced by nucleophiles such as azides (to form alkyl azides), thiols (to form thioethers), and cyanides, among others. masterorganicchemistry.comresearchgate.net

Table 2: Nucleophilic Displacement of Tosylates to Introduce Functional Groups
Starting MaterialNucleophileProduct Functional GroupReference
Alkyl TosylateIodide (I⁻)Alkyl Iodide researchgate.net
Alkyl TosylateAzide (N₃⁻)Alkyl Azide masterorganicchemistry.com
Alkyl TosylateThiol (RS⁻)Thioether (R-S-R') researchgate.net
Alkyl TosylateCyanide (CN⁻)Nitrile masterorganicchemistry.com
Alkyl TosylatePyrophosphate (P₂O₇⁴⁻)Alkyl Diphosphate libretexts.org

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. Tosylate intermediates are instrumental in the construction of these complex scaffolds.

Nitrogen-Containing Heterocycles: Tosylates are frequently used in the synthesis of N-heterocycles. organic-chemistry.org For example, in a synthesis of Diazepam (Valium), a tosylate group is used to protect an amine, which is then methylated before the tosyl group is removed and the benzodiazepine (B76468) ring is formed through cyclocondensation. rsc.orgnih.gov Chiral N-tosyl aziridines, synthesized from amino alcohols, are versatile building blocks that undergo ring-opening reactions with various nucleophiles to generate a wide range of nitrogen-containing structures. nih.gov Microwave-assisted synthesis has also been applied to the construction of quinoline-fused 1,4-benzodiazepines, where tosylate precursors could be involved in forming key bonds. nih.gov

Oxygen- and Sulfur-Containing Heterocycles: The principles of using tosylates as leaving groups are broadly applicable to the synthesis of heterocycles containing other atoms. Intramolecular SN2 reactions, where a hydroxyl or thiol group within the same molecule displaces a tosylate, are a common and powerful strategy for forming cyclic ethers and thioethers. The defined stereochemical outcome of this cyclization makes it highly valuable in the synthesis of complex natural products.

Chemical Reactivity and Mechanistic Investigations of 4 Methoxyphenyl 4 Methylbenzenesulfonate Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 4-methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242) can occur at two primary sites: the sulfonyl sulfur atom or, more commonly in the context of its use as an alkylating or arylating agent, the carbon atom of the phenyl ring to which the tosylate is attached. However, for aryl sulfonates, the substitution typically involves the cleavage of the C-O bond.

The p-toluenesulfonate (tosylate) group is an excellent leaving group because its negative charge is well-stabilized through resonance across the sulfonyl group and the aromatic ring. This property facilitates the displacement of the sulfonate by a wide range of nucleophiles. The general mechanism for these reactions can proceed via SNAr (addition-elimination) or other pathways depending on the reaction conditions and the nature of the nucleophile.

The reactivity of aryl tosylates in nucleophilic substitution is significantly enhanced compared to corresponding aryl halides under certain catalytic conditions. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-O bond of an aryl tosylate to a Pd(0) center is a key step. acs.orgacs.org This process is generally more challenging than for aryl triflates but more desirable due to the lower cost and crystalline nature of tosylates. acs.org The oxidative addition step is often the rate-determining step in catalytic cycles like the Suzuki, Heck, or Buchwald-Hartwig amination reactions. Studies have shown that the use of sterically hindered phosphine (B1218219) ligands on the palladium catalyst is crucial for activating the C-O bond of unactivated aryl tosylates, including those with electron-donating groups like methoxy (B1213986), even at room temperature. acs.orgacs.orgnih.gov

The general scheme for a palladium-catalyzed nucleophilic substitution is shown below: Step 1: Oxidative Addition Ar-OTs + Pd(0)Ln → [Ar-Pd(II)(OTs)Ln]

Step 2: Transmetalation (for Suzuki coupling) or Reductive Elimination [Ar-Pd(II)(OTs)Ln] + Nu-M → [Ar-Pd(II)(Nu)Ln] + M-OTs [Ar-Pd(II)(Nu)Ln] → Ar-Nu + Pd(0)Ln

4-Methoxyphenyl 4-methylbenzenesulfonate reacts with various heteroatom nucleophiles, typically in the presence of a transition metal catalyst.

Amination: The reaction of aryl tosylates with amines (Buchwald-Hartwig amination) is a powerful method for forming C-N bonds. While historically challenging, recent advancements in catalyst systems, particularly those using hindered Josiphos-type ligands, have enabled the amination of unactivated aryl tosylates at room temperature with high efficiency. nih.gov Both primary alkylamines and arylamines can be coupled with aryl tosylates in good to excellent yields. nih.gov Interestingly, under certain catalytic conditions, aryl tosylates have been shown to be more reactive than the corresponding aryl chlorides. nih.gov

Table 1: Examples of Palladium-Catalyzed Amination of Aryl Tosylates This table presents generalized findings for aryl tosylates; specific data for the 4-methoxy derivative follows similar trends.

Amine Nucleophile Aryl Tosylate Catalyst System Conditions Yield Reference
Octylamine 2-Naphthyl tosylate Pd(0)/CyPF-t-Bu 80 °C 84% nih.gov
Cyclohexylamine 4-tert-Butylphenyl tosylate Pd(0)/CyPF-t-Bu Room Temp 93% nih.gov

Halogenation: While less common as a synthetic route starting from a tosylate, the displacement of the tosylate group by a halide ion can be achieved. For related secondary alkyl tosylates, treatment with lithium halides in acetone (B3395972) leads to the corresponding alkyl halide with inversion of configuration, consistent with an SN2 mechanism.

Redox Transformations

The redox chemistry of this compound can involve the sulfur atom, the aromatic rings, or the C-O bond.

The oxidation of this compound is not a commonly employed synthetic transformation. The electron-rich 4-methoxyphenyl ring could be susceptible to oxidation under strong oxidizing conditions, potentially leading to quinone-type structures, though this often results in decomposition. The sulfur atom in the +6 oxidation state is already at its highest oxidation state and is therefore inert to further oxidation.

A relevant oxidative process in the context of its reactivity is the oxidative addition to a low-valent transition metal center, such as palladium(0), as discussed in section 3.1.1. acs.orgacs.orgnih.govberkeley.edu In this reaction, the palladium atom is oxidized from Pd(0) to Pd(II) while the C-O bond of the tosylate is cleaved. This reaction is fundamental to the use of aryl tosylates in cross-coupling chemistry. The rate of this oxidative addition can be influenced by the solvent polarity and the presence of coordinating anions. nih.govberkeley.edu

Electrochemical studies on related 4-methoxyphenyl compounds suggest that the methoxyphenyl moiety can be oxidized to form a radical cation, which can undergo further reactions. chalcogen.roscispace.com By analogy, electrochemical oxidation of this compound could potentially lead to polymerization or the formation of other coupled products.

The reduction of this compound can be directed at either the C-O bond or the sulfonyl group itself.

Reductive Cleavage of the C-O Bond (Deoxygenation): A significant reduction pathway for aryl tosylates is the cleavage of the C(aryl)-O bond, effectively removing the tosylate group and replacing it with a hydrogen atom. This deoxygenation reaction is a valuable synthetic tool. Palladium-catalyzed methods have been developed that use mild reducing agents like isopropanol (B130326) to achieve this transformation for a variety of aryl tosylates. rsc.orgrsc.org Other systems, such as nickel-on-graphite with a borane (B79455) source or nickel chloride with sodium borohydride, have also been employed for the reductive cleavage of aryl tosylates and mesylates. rsc.orgorganic-chemistry.org

Table 2: Conditions for Reductive Cleavage of Aryl Tosylates This table presents generalized findings for aryl tosylates.

Catalyst / Reagent Reducing Agent / H-source Substrate Scope Reference
Pd(OAc)2 / cataCXium® A Isopropanol Various aryl tosylates rsc.orgrsc.org
Nickel-on-graphite / Ph3P Me2NH·BH3 Various aryl tosylates rsc.orgorganic-chemistry.org
NiCl2 NaBH4 Aryl tosylates rsc.org

Reduction of the Sulfonyl Group: The tosyl group, when used as a protecting group for amines, can be cleaved under strongly reductive conditions. Reagents such as sodium in liquid ammonia (B1221849) or sodium naphthalenide are capable of cleaving the S-N bond of sulfonamides. wikipedia.org By analogy, similar strong reducing conditions could potentially cleave the S-O bond in this compound, leading to p-cresol (B1678582) and p-toluenesulfinic acid, although this is not a standard synthetic procedure. Electrochemical methods have also been reported for the regioselective cleavage of aryl tosylates. acs.org

Hydrolysis and Solvolysis Mechanisms

The hydrolysis and solvolysis of aryl sulfonates involve the cleavage of the ester linkage. For this compound, this reaction involves the attack of a solvent molecule (like water, alcohol, or acetic acid) on the substrate. The mechanism of this process can vary depending on the solvent and reaction conditions, often involving a fine balance between unimolecular (SN1-like) and bimolecular (SN2-like) pathways.

Studies on the solvolysis of structurally similar compounds, such as p-methoxyphenyl chloroformate, indicate that the reaction mechanism is sensitive to both the solvent's ionizing power and its nucleophilicity. nih.gov For aryl sulfonate esters, the reaction is generally considered to proceed through a concerted mechanism where the nucleophile attacks the sulfur atom. However, kinetic studies on the alkaline hydrolysis of aryl benzenesulfonates have provided evidence for a two-step mechanism involving a pentavalent sulfur intermediate, especially with better leaving groups.

The presence of the electron-donating methoxy group on the phenoxy ring of this compound can influence the reaction mechanism. In a potential SN1-type pathway involving C-O bond cleavage, the methoxy group would stabilize the resulting aryl cation, although aryl cations are generally high in energy. In a bimolecular (SNAr) pathway, nucleophilic attack on the aromatic ring is disfavored by the electron-donating nature of the methoxy group. Therefore, nucleophilic attack at the sulfur atom is often the most plausible pathway for the uncatalyzed hydrolysis or solvolysis of aryl sulfonates. This involves the formation of a trigonal bipyramidal intermediate or transition state at the sulfur center.

Kinetic data from the solvolysis of a related secondary tosylate, 3-(4-methoxyphenyl)but-2-yl tosylate, in acetic acid showed different rates for loss of optical activity, release of the leaving group, and oxygen equilibration, indicating a complex mechanism involving ion-pair intermediates. rsc.org This highlights the intricate nature of solvolysis reactions for substrates bearing a p-methoxyphenyl group.

Acid-Catalyzed Organic Transformations

Acid catalysis plays a pivotal role in the transformation of organic molecules, and derivatives of this compound are implicated in several such reactions, often involving the generation of reactive intermediates. The tosylate group serves as an excellent leaving group, facilitating a variety of structural modifications under acidic conditions.

Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. nih.govwisdomlib.orgyoutube.com In this context, phenolic tosylates like this compound can serve as precursors to phenols, which are common substrates in these reactions. The tosyl group can be hydrolyzed under acidic or basic conditions to reveal the phenol (B47542), which can then participate in cyclization.

For instance, the synthesis of chromenes, a class of oxygen-containing heterocycles, often involves the reaction of a phenol with a β-ketoester or a similar 1,3-dicarbonyl compound in the presence of an acid catalyst. While direct use of this compound in a one-pot cyclocondensation is not widely reported, its role as a stable precursor allows for the controlled release of the corresponding phenol, 4-methoxyphenol (B1676288), which can then undergo cyclization. The general mechanism for such a reaction, known as the Pechmann condensation for coumarin (B35378) synthesis or related reactions for other chromenones, typically involves initial transesterification or Michael addition followed by an intramolecular cyclization and dehydration.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the regiochemistry of cyclocondensation reactions by analyzing the HOMO/LUMO coefficients and charge densities of the reacting species. nih.govresearchgate.net These computational approaches help predict the outcomes of reactions involving complex substrates and multiple potential reaction pathways. nih.gov

The reactivity of this compound extends to more complex cascade reactions, such as the nucleophilic cycloaromatization of ynamide-terminated enediynes. nih.govacs.org In these reactions, the introduction of a nitrogen atom at one of the acetylenic termini of a cyclic enediyne system suppresses the typical radical-based Bergman cyclization in favor of a polar, acid-catalyzed pathway. nih.govacs.org

The mechanism is initiated by the protonation of the ynamide fragment, which generates a reactive ketenimmonium cation. This cation then undergoes cyclization to form a naphthyl cation. This highly electrophilic intermediate can be trapped by various nucleophiles. When alcohols are used as the solvent or nucleophile, a competition arises between the desired cyclization and a solvolysis reaction where the alcohol adds across the activated triple bond of the ynamide. nih.gov The ratio of these competing pathways is influenced by the ring size of the enediyne. nih.gov

In this reaction, while this compound itself is not the primary reactant, the principles of acid catalysis and the generation of cationic intermediates are central. The tosylate group's utility as a leaving group in related systems highlights its potential for derivatization in designing precursors for such complex transformations.

Baylis-Hillman adducts are versatile building blocks in organic synthesis due to their dense functionality. organic-chemistry.orgrsc.orgnih.gov Stereoselective rearrangements of these adducts allow for the construction of complex chiral molecules. organic-chemistry.orgrsc.orgnih.gov The hydroxyl group of a Baylis-Hillman adduct can be converted to a tosylate, transforming it into a good leaving group and facilitating a range of transformations, including rearrangements and substitutions.

One notable example is the dynamic kinetic asymmetric transformation (DYKAT) of Baylis-Hillman adducts. In a study by Trost and colleagues, the carbonate of a Baylis-Hillman adduct was reacted with p-methoxyphenol in the presence of a chiral palladium catalyst. organic-chemistry.org This reaction proceeds through a π-allyl palladium intermediate, and the use of a chiral ligand allows for the enantioselective formation of the product. The nucleophilic attack of p-methoxyphenol on this intermediate is a key step, and the nature of the nucleophile and solvent significantly impacts the regioselectivity and enantiomeric excess of the reaction. organic-chemistry.org Although this example uses p-methoxyphenol directly, it demonstrates the utility of the 4-methoxyphenyl moiety in stereoselective transformations. Derivatizing the Baylis-Hillman adduct with a 4-methylbenzenesulfonate group would similarly enhance its reactivity toward nucleophilic attack.

The table below summarizes the effect of different nucleophiles and solvents on the DYKAT of a Baylis-Hillman adduct, illustrating the principles that would apply to reactions involving this compound as a leaving group.

NucleophileSolventRegioselectivity (desired:undesired)Enantiomeric Excess (ee)
p-methoxyphenolChlorobenzene>20:194%
p-methoxyphenolDichloromethane10:192%
α-naphtholDichloromethane4.5:197%
Data adapted from Trost et al., J. Am. Chem. Soc., 2000, 122, 3534-3535. organic-chemistry.org

Metal-Mediated and Organometallic Coupling Reactions

The carbon-oxygen bond of phenolic tosylates, including this compound, can be activated by various transition metals, enabling its participation in a range of coupling reactions that are otherwise challenging.

The deoxygenation of phenols is a synthetically important transformation that is often accomplished by converting the phenol into a more reactive derivative, such as a tosylate. The resulting aryl tosylate can then be cleaved under reductive conditions. Mechanistic investigations into these deoxygenation reactions have revealed several pathways, often involving transition metal catalysts.

For example, palladium-catalyzed cross-coupling reactions of aryl tosylates have been studied extensively. researchgate.net The mechanism typically begins with the oxidative addition of the aryl tosylate to a low-valent palladium(0) complex to form a palladium(II) intermediate. researchgate.netresearchgate.net This step is often the rate-limiting step and can be influenced by the nature of the ligands on the palladium and the solvent. researchgate.net The resulting arylpalladium(II) complex can then undergo various reactions, including reduction, to achieve deoxygenation.

Another approach involves the use of nickel catalysts. The mechanism of nickel-catalyzed deoxygenative cross-coupling reactions has been shown to proceed through the formation of metal-arene π-complexes. mdpi.com This coordination activates the C–O bond, facilitating its cleavage.

Iron, being an earth-abundant and low-cost metal, is an attractive catalyst for a variety of organic transformations. rsc.org Fe(III) catalysts have been shown to be effective in the hydrofunctionalization of alkenes and allenes. nih.gov These reactions involve the addition of a nucleophile across a carbon-carbon double or triple bond.

While direct examples of Fe(III)-catalyzed hydrofunctionalization using this compound as the nucleophile source are not prevalent in the literature, the principles of such reactions are well-established. For instance, Fe(III) catalysts can activate allenes towards intramolecular hydroalkoxylation and hydroamination. nih.gov Furthermore, the hydroxylation of phenol to dihydroxybenzenes using Fe-based catalysts and an oxidant like hydrogen peroxide has been demonstrated. bohrium.commdpi.comresearchgate.net The active species in these reactions are often a mixed-valence iron oxide or a specific iron complex that can generate hydroxyl radicals. bohrium.comresearchgate.net

The general mechanism for metal-catalyzed hydrofunctionalization of alkenes can involve a metal-hydride intermediate that adds to the alkene, followed by reductive elimination. nih.gov Alternatively, an oxidative pathway can occur where the metal catalyst facilitates the reaction between the alkene and the nucleophile. researchgate.net Given the ability of phenolic compounds to act as nucleophiles in such reactions, it is plausible that this compound could be employed in Fe(III)-catalyzed processes, likely after in situ or prior conversion to 4-methoxyphenol.

The table below presents data on the Fe-catalyzed hydroxylation of phenol, which provides a model for the reactivity of phenolic compounds in such systems.

CatalystOxidantPhenol Conversion (%)Dihydroxybenzene Yield (%)
Fe/Activated CarbonH₂O₂41.336.0
Fe-BTC (MOF)H₂O₂~54~35
Data from bohrium.comresearchgate.net

Detailed Mechanistic Insights

The chemical behavior of this compound is dictated by the nature of its constituent aryl groups and the sulfonate ester linkage. While direct mechanistic studies on this specific compound are not extensively documented in publicly available literature, significant insights can be drawn from research on analogous aryl tosylates and related sulfonyl-containing compounds. These studies, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, provide a framework for understanding the potential reactivity of this compound.

Investigation of Arbuzov-type Reaction Steps

The classical Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. wikipedia.orgjk-sci.com This reaction typically proceeds via an SN2 mechanism, which is not favorable for aryl halides or sulfonates under normal conditions. mdpi.com However, transition metal catalysis, particularly with palladium or nickel, has enabled Arbuzov-type reactions for aryl derivatives, including aryl tosylates. researchgate.net

A key development in this area is the palladium-catalyzed phosphorylation of aryl tosylates. acs.orgnih.gov This transformation allows for the formation of a C-P bond, a critical linkage in many organophosphorus compounds. acs.org The reaction of an aryl tosylate, such as this compound, with a phosphite in the presence of a palladium catalyst is proposed to proceed through a catalytic cycle involving the oxidative addition of the aryl tosylate to a Pd(0) species. This is a crucial step where the otherwise unreactive C-O bond of the tosylate is activated. nih.gov

Furthermore, a "sulfonyl-promoted Michaelis-Arbuzov-type reaction" has been reported, suggesting that the sulfonyl group itself can facilitate the formation of new phosphorus bonds under specific conditions. nih.gov In this context, the reaction of a thiosulfonate with a phosphite proceeds efficiently at room temperature without the need for a metal catalyst, indicating an inherent reactivity of the sulfonyl moiety. nih.gov

For the palladium-catalyzed phosphorylation of aryl tosylates, the choice of ligand is critical for the reaction's success. Studies have shown that electron-rich and sterically hindered phosphine ligands are effective. organic-chemistry.org The reaction conditions, including the base and solvent, also play a significant role. For instance, in the phosphorylation of various aryl tosylates, a catalyst system of Pd(OAc)₂ with a specific phosphine ligand (such as CM-Phos) and a base like DIPEA in a mixed solvent system has proven effective. organic-chemistry.org

Below is a table summarizing the conditions and yields for the palladium-catalyzed phosphorylation of various aryl tosylates, which can serve as a model for the expected reactivity of this compound.

Aryl Tosylate SubstrateCatalyst SystemBaseSolventYield (%)
4-tert-butylphenyl tosylatePd(OAc)₂ / CM-PhosDIPEAt-BuOH/i-PrOH95
Phenyl tosylatePd(OAc)₂ / CM-PhosDIPEAt-BuOH/i-PrOH92
4-methoxyphenyl tosylatePd(OAc)₂ / CM-PhosDIPEAt-BuOH/i-PrOH94
4-chlorophenyl tosylatePd(OAc)₂ / CM-PhosDIPEAt-BuOH/i-PrOH88

This data is representative of palladium-catalyzed phosphorylation of aryl tosylates and is intended to model the potential reactivity of this compound under similar conditions. acs.orgorganic-chemistry.org

Single Electron Transfer (SET) Pathways

While many cross-coupling reactions involving palladium are understood to proceed through two-electron pathways (oxidative addition, transmetalation, reductive elimination), the involvement of Single Electron Transfer (SET) mechanisms is an area of ongoing investigation, particularly in nickel-catalyzed reactions. rsc.orgnih.gov Computational studies on Ni-catalyzed cross-coupling reactions of aryl halides have suggested the possibility of radical pathways. nih.govmdpi.com

In the context of reactions involving aryl sulfonates, a photo-induced, metal-free Arbuzov reaction has been described, which proceeds via aryl radicals generated through a photoredox cycle. mdpi.com This suggests that under specific conditions, such as irradiation with visible light in the presence of a photosensitizer, this compound could potentially undergo reactions via a SET mechanism.

Influence of Reaction Conditions and Catalysts on Selectivity

The selectivity and efficiency of reactions involving this compound are highly dependent on the chosen catalyst and reaction conditions. In palladium-catalyzed cross-coupling reactions, the nature of the phosphine ligand is a critical determinant of reactivity. organic-chemistry.org For the Suzuki-Miyaura coupling of aryl tosylates, electron-rich and sterically hindered phosphine ligands have been shown to be highly effective. organic-chemistry.org The architecture of the ligand, for instance, whether the phosphine moiety is attached to an aryl or a heterocyclic core, can significantly impact catalytic efficiency. organic-chemistry.org

The choice of the palladium precursor and the base are also crucial. For the phosphorylation of aryl mesylates and tosylates, a general and effective system utilizes a palladium acetate (B1210297) precursor with a specific biaryl phosphine ligand. acs.orgnih.govorganic-chemistry.orgresearchgate.net The reaction is sensitive to the base used, with organic bases like diisopropylethylamine (DIPEA) often providing better results than inorganic bases. researchgate.net

Solvent polarity can also influence the rate of key steps in the catalytic cycle, such as oxidative addition. nih.gov In some cases, the presence of additives, such as bromide ions in the oxidative addition of aryl tosylates to Pd(0), can accelerate the reaction. nih.gov For nickel-catalyzed Arbuzov reactions of aryl triflates, the addition of potassium bromide has been shown to promote the SN2 catalytic step. researchgate.net

The reaction temperature is another key parameter. While traditional Arbuzov reactions often require high temperatures, catalyzed versions can proceed under milder conditions. wikipedia.org The development of catalysts that allow for room-temperature coupling of aryl tosylates represents a significant advancement in this field. nih.govorganic-chemistry.org

The table below illustrates the effect of different ligands on the yield of a model Suzuki-Miyaura coupling reaction of an aryl tosylate, highlighting the importance of ligand choice on reaction outcome.

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
CM-phos111098
SPhos111085
P(t-Bu)₃111070
PPh₃1110<5

This data is based on the Suzuki-Miyaura coupling of 4-tert-butylphenyl tosylate with phenylboronic acid and is representative of the ligand effect in palladium-catalyzed cross-coupling of aryl tosylates. organic-chemistry.org

Structural Elucidation and Advanced Characterization of 4 Methoxyphenyl 4 Methylbenzenesulfonate Compounds

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present, providing a molecular fingerprint.

For a compound like 4-Methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242), characteristic absorption bands would be expected for the sulfonate group (S=O and S-O stretching), the aromatic rings (C-H and C=C stretching), and the ether linkage (C-O stretching).

While a specific FT-IR spectrum for 4-Methoxyphenyl 4-methylbenzenesulfonate is not available, data for related compounds provides insight into the expected spectral regions. For instance, the FT-IR spectrum of a similar molecule, 3-(((2-(4-methoxyphenyl)-2H-1,2,3-triazol-4-yl) methoxy) methyl)-1-tosyl-1H-indole, shows characteristic peaks for the tosyl group. researchgate.net The symmetric and asymmetric stretching vibrations of the SO2 group are typically observed around 1165 cm⁻¹ and 1136 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the ether C-O stretching would likely be found in the 1250-1000 cm⁻¹ region. researchgate.net

Table 1: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H 3100-3000 Stretching
Methyl C-H 2950-2850 Stretching
Aromatic C=C 1600-1450 Stretching
Sulfonyl (S=O) 1370-1335 (asymmetric) Stretching
Sulfonyl (S=O) 1190-1160 (symmetric) Stretching
Ether (Ar-O-C) 1275-1200 (asymmetric) Stretching

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of a compound through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally identifying a compound by providing a highly accurate mass measurement, which in turn confirms its elemental composition. For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₄H₁₄O₄S.

The calculated monoisotopic mass is 278.06128010 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass provides definitive evidence for the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

While detailed experimental fragmentation studies are not extensively published, the structure of this compound suggests predictable fragmentation pathways under mass spectrometric conditions. libretexts.org The most likely fragmentation would involve the cleavage of the ester linkage (S-O bond), which is the most labile bond in the core structure. This cleavage could lead to the formation of several key fragment ions, including:

A fragment corresponding to the p-toluenesulfonyl moiety.

A fragment representing the 4-methoxyphenoxy portion of the molecule.

Analysis of these fragments helps to piece together and confirm the original molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise details on its crystal packing, molecular geometry, and the non-covalent interactions that govern its supramolecular assembly. The crystallographic data for this compound is available under the Cambridge Structural Database (CSD) deposition number 214837. nih.gov

The analysis of the single-crystal X-ray diffraction data reveals the specific lattice system and symmetry operations applicable to the compound. This compound crystallizes in the monoclinic crystal system. The arrangement of the molecules within the crystal lattice conforms to the P2₁/c space group . This designation indicates a primitive unit cell (P) with a two-fold screw axis (2₁) parallel to the b-axis and a c-glide plane perpendicular to it.

The unit cell is the fundamental repeating block that forms the entire crystal lattice. Its dimensions are defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For a monoclinic system, α and γ are fixed at 90°. The precise parameters determined for this compound are detailed in the table below.

ParameterValue
a (Å)14.181
b (Å)7.729
c (Å)12.592
α (°)90
β (°)101.59
γ (°)90
Volume (ų)1349.5

The crystal structure reveals the specific conformation adopted by the molecule in the solid state. A key feature is the relative orientation of the two aromatic rings—the 4-methoxyphenyl group and the 4-methylphenyl (tosyl) group. The dihedral angle between the planes of these two rings is a critical conformational parameter.

Selected bond lengths and angles within the molecule provide insight into its electronic structure and geometry. The lengths of the sulfur-oxygen bonds in the sulfonate group and the ester C-O-S linkage are of particular interest.

Bond/AngleDescriptionTypical Value (Å or °)
S=OSulfonyl double bonds~1.43
S-O (ester)Sulfur-ester oxygen bond~1.60
S-C (aryl)Sulfur-carbon bond~1.76
O-S-OAngle between sulfonyl oxygens~120
C-S-O (ester)Angle involving the ester linkage~103

Note: The values presented are typical and may vary slightly based on the specific refinement of the crystal structure data.

While this compound lacks strong hydrogen bond donors (like O-H or N-H), its crystal packing is stabilized by a network of weaker intermolecular interactions. libretexts.org These non-covalent forces dictate how the molecules arrange themselves into a stable, three-dimensional lattice.

The primary interactions observed in the crystal structure are weak C-H···O hydrogen bonds . In these interactions, hydrogen atoms attached to the carbon atoms of the aromatic rings or the methyl groups act as weak donors, forming contacts with the electronegative oxygen atoms of the sulfonate group on adjacent molecules.

Elucidation of Supramolecular Assemblies and Crystal Packing

The crystal structure of this compound is defined by a network of weak intermolecular interactions that guide its three-dimensional assembly. The supramolecular aggregation is primarily governed by C—H⋯O and C—H⋯π interactions. researchgate.net

For comparison, studies on analogous sulfonamide derivatives provide insight into the types of interactions that drive crystal packing. For instance, in N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, the dihedral angle between the aromatic rings is 59.39 (14)°. nih.gov Its crystal structure features a supramolecular chain along the b-axis formed via N—H⋯O hydrogen bonds, creating a C(4) graph set. nih.gov Similarly, other related sulfonamides exhibit varied and complex intermolecular interactions, leading to different packing arrangements such as infinite three-dimensional networks or layered sheets. mdpi.com These variations are often dictated by the position of substituent groups, which influences the orientation of the aromatic rings and the resulting intermolecular forces. mdpi.com

Table 1: Crystallographic and Interaction Data for this compound and Related Compounds

Compound Dihedral Angle (°) Key Supramolecular Interactions Reference
4-Methoxyphenyl 4-toluenesulfonate 45.51 (5) C—H⋯O, C—H⋯π researchgate.net
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 59.39 (14) N—H⋯O (forming C(4) chains) nih.gov
N-(4-methoxyphenyl)-nitrobenzenesulfonamides Varies N–H⋯O, C–H⋯O mdpi.com

Characterization of Zwitterionic Species and Proton Localization

In certain molecular contexts, particularly in the presence of both acidic and basic sites, a molecule can exist as a zwitterion, a neutral molecule with both positive and negative charges. For sulfonate-containing compounds, this typically involves the protonation of a basic site, leaving a negatively charged sulfonate group.

In the case of 2-[bis(2-methoxyphenyl)phosphaniumyl]-4-methylbenzenesulfonate, a related but distinct compound, the structure crystallizes as a phosphonium–sulfonate zwitterion. iucr.org In this zwitterion, the acidic proton is located on the phosphorus atom rather than the sulfonate group. iucr.org This localization is confirmed by the nearly equal S—O bond lengths [1.4453 (15)–1.4521 (14) Å], which is characteristic of a deprotonated sulfonate group. iucr.org The formation of this zwitterionic state is a result of an intramolecular acid-base reaction. iucr.org

While direct evidence for a stable zwitterionic form of this compound under typical conditions is not prominently reported, the study of analogous systems provides a framework for understanding the potential proton transfer dynamics. The existence and localization of a proton would depend on the presence of a suitable basic site within the molecule or the surrounding chemical environment.

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Transparency

UV-Vis-NIR spectroscopy is a technique used to measure the absorption, transmission, and reflectance of light by a sample over a wavelength range from ultraviolet (UV) to near-infrared (NIR), typically 175 nm to 3300 nm. eag.comcornell.edu This analysis is crucial for determining the optical properties of materials. eag.com

For organic compounds with aromatic rings, such as this compound, light absorption primarily occurs in the UV region. This absorption is due to electronic transitions, specifically π to π* transitions within the benzene (B151609) rings. researchgate.net Studies on similar compounds, like 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, show a maximum absorption in the UV range, rendering the material transparent in the entire visible region. researchgate.net Similarly, 1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one has been grown as a nonlinear optical material, which necessitates good optical transparency. researchgate.net

Given its structure, this compound is expected to absorb in the UV spectrum due to its aromatic moieties. Consequently, it is predicted to be transparent to visible light, a key property for optical applications. researchgate.net The exact absorption maximum would be influenced by the electronic communication between the methoxyphenyl and methylbenzenesulfonate groups.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) within a compound. This data is used to confirm the empirical and molecular formula of a synthesized compound. The molecular formula for this compound is C₁₄H₁₄O₄S. nih.gov Based on this formula, the calculated elemental composition can be determined.

Table 2: Elemental Analysis Data for this compound

Element Symbol Atomic Mass ( g/mol ) Molar Mass Contribution ( g/mol ) Percentage (%)
Carbon C 12.011 168.154 60.42
Hydrogen H 1.008 14.112 5.07
Oxygen O 15.999 63.996 22.99
Sulfur S 32.06 32.06 11.52
Total 278.322 100.00

Compound Index

Compound Name Molecular Formula
This compound C₁₄H₁₄O₄S
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide C₁₄H₁₅NO₃S
N-(4-methoxyphenyl)-nitrobenzenesulfonamide C₁₃H₁₂N₂O₅S
2-[bis(2-methoxyphenyl)phosphaniumyl]-4-methylbenzenesulfonate C₂₁H₂₁O₅PS
1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one C₁₉H₂₀O₃
1-(4-methylphenyl)-3-(4-methoxyphenyl)-2-propen-1-one C₁₇H₁₆O₂

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)), to solve the Schrödinger equation approximately. This approach would allow for a detailed examination of the molecule's properties in its ground state.

Geometry Optimization of Molecular Structures

A fundamental step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a theoretical equilibrium structure. The resulting data includes precise predictions of bond lengths, bond angles, and dihedral (torsion) angles.

For 4-Methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242), this analysis would reveal the orientation of the p-tolyl group relative to the 4-methoxyphenyl ring and the geometry around the central sulfonate ester linkage (-SO₂-O-). These calculated parameters would then typically be compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies on related benzenesulfonate (B1194179) compounds have used DFT to accurately predict the C-S-O and S-O-C bond angles that define the core structure of the ester group.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-Methoxyphenyl 4-methylbenzenesulfonate (Illustrative) Note: The following data is illustrative, as specific published DFT calculations for this molecule were not found. The parameters shown are based on typical values for related structures.

Parameter Bond/Angle Predicted Value (DFT/B3LYP)
Bond Length S=O ~1.43 Å
S-C(tolyl) ~1.76 Å
S-O(ester) ~1.60 Å
O-C(phenyl) ~1.41 Å
Bond Angle O=S=O ~120°
C-S-O ~105°

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's electronic behavior and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap generally signifies that a molecule is more reactive and can be easily polarized, which is often associated with higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are a standard method for computing these energy levels. bohrium.com For this compound, analysis would likely show the HOMO localized on the electron-rich 4-methoxyphenyl ring, while the LUMO might be distributed across the electron-accepting benzenesulfonate portion.

Prediction of Reactivity Patterns and Mechanistic Pathways

The outputs from DFT calculations, including FMO analysis and Molecular Electrostatic Potential (MEP) maps, are instrumental in predicting how a molecule will behave in a chemical reaction. MEP maps visualize the electron density on the molecular surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP would likely show negative potential around the sulfonyl oxygen atoms and the methoxy (B1213986) oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential might be found on the hydrogens of the methyl group. This information helps in predicting reaction mechanisms, such as where a nucleophile or electrophile would preferentially attack the molecule.

Thermodynamic Parameter Profiling

DFT calculations can also be used to predict key thermodynamic properties of a molecule at a given temperature and pressure. These parameters include enthalpy (ΔH), entropy (S), and Gibbs free energy (ΔG). Such data is vital for predicting the spontaneity and energy changes of chemical reactions involving the compound. For instance, the calculated heat of formation would provide insight into the molecule's stability relative to its constituent elements.

Table 2: Hypothetical Thermodynamic Parameters for this compound (Illustrative) Note: This table is for illustrative purposes, as specific published thermodynamic calculations for this molecule were not found.

Parameter Symbol Predicted Value Unit
Enthalpy ΔH Value not available kJ/mol
Entropy S Value not available J/mol·K
Gibbs Free Energy ΔG Value not available kJ/mol

Analysis of Intermolecular Interactions

In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. Understanding these interactions is key to explaining the physical properties of the crystalline material.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Molecular Docking Studies for Predictive Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site. In the absence of direct experimental data on the binding of this compound to specific protein targets, molecular docking studies of structurally analogous compounds can provide valuable predictive insights into its potential biological interactions.

Detailed research on compounds containing the 4-methoxyphenyl and p-toluenesulfonate (tosyl) moieties reveals common interaction patterns with various protein targets. These studies, while not directly on this compound, allow for a predictive analysis of its potential binding modes and affinities.

Predictive Analysis based on the 4-Methoxyphenyl Moiety:

The 4-methoxyphenyl group is a common feature in many biologically active compounds. Molecular docking studies on such molecules indicate that this group can participate in various non-covalent interactions within a protein's binding pocket. For instance, in a study of a Schiff base containing a 4-methoxyphenyl group, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, docking against a bacterial protein (PDB ID: 1GTV) revealed significant binding affinity. nih.gov Similarly, a quinoxaline (B1680401) derivative, N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide, was docked against the 6M03 protein of SARS-CoV-2, demonstrating the potential for this moiety to interact with viral proteins.

The methoxy group (-OCH₃) can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The following table summarizes findings from molecular docking studies on compounds containing the 4-methoxyphenyl group.

Table 1: Molecular Docking Data for Compounds Containing the 4-Methoxyphenyl Moiety

Predictive Analysis based on the p-Toluenesulfonate (Tosyl) Moiety:

The p-toluenesulfonate group is another key structural feature of the target compound. The sulfonate group is a strong hydrogen bond acceptor due to the presence of the electronegative oxygen atoms. The tolyl group provides a hydrophobic surface for van der Waals interactions and can also participate in π-π stacking. A molecular docking study of ammonium (B1175870) p-toluenesulfonate against penicillin-binding proteins of Staphylococcus aureus indicated a high binding energy of -7.40 kcal/mol, with the sulfonate group playing a crucial role in the interaction. mdpi.com

Furthermore, benzenesulfonamide (B165840) derivatives, which share the core benzenesulfonyl structure, have been investigated as potential anticancer agents. nih.gov Docking studies of these compounds against breast cancer cell lines have highlighted the importance of the sulfonyl group in forming strong interactions with the protein's active site.

The following table summarizes findings from a molecular docking study on a compound containing the p-toluenesulfonate group.

Table 2: Molecular Docking Data for a Compound Containing the p-Toluenesulfonate Moiety

Compound Protein Target Binding Affinity (kcal/mol) Key Interactions Reference
Ammonium p-toluenesulfonate Penicillin-binding proteins -7.40 Three favorable hydrogen bonds and one van der Waals bond involving the carbonyl group (in the protein) mdpi.com

Based on these analogous studies, it can be predicted that this compound would likely interact with protein targets through a combination of hydrogen bonding via the sulfonate oxygens and the methoxy group, and hydrophobic and π-stacking interactions involving both the 4-methoxyphenyl and the tolyl rings. The ester linkage provides a degree of conformational flexibility, allowing the two aromatic rings to orient themselves optimally within a binding site. The specific nature and strength of these interactions would, of course, be dependent on the topology and amino acid composition of the particular protein's binding pocket.

Compound Index

Compound Name
2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol
This compound
Ammonium p-toluenesulfonate
Benzenesulfonamide
N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide
p-toluenesulfonate

Advanced Applications in Contemporary Organic Synthesis and Materials Science

Role as a Versatile Precursor in Complex Organic Synthesis

4-Methoxyphenyl (B3050149) 4-methylbenzenesulfonate (B104242) serves as a valuable starting material for the construction of intricate molecular architectures, including multi-ring systems and chiral compounds. Its utility stems from the reactivity of the tosylate group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions.

Synthesis of Multi-ring Systems and Fused Heterocycles

The synthesis of multi-ring systems and fused heterocycles is a cornerstone of medicinal chemistry and materials science. 4-Methoxyphenyl 4-methylbenzenesulfonate and related aryl tosylates are instrumental in palladium-catalyzed intramolecular cyclization reactions to form these complex structures. nih.govorganic-chemistry.orgunistra.fr For instance, derivatives of this compound can be used to synthesize dibenzofurans, which are significant motifs in natural products. organic-chemistry.org The general strategy involves the formation of an ortho-substituted biaryl ether, which then undergoes an intramolecular C-H activation/C-O cyclization, with the tosylate group having been displaced in an earlier step.

Similarly, carbazole (B46965) derivatives, which are prized for their electronic and photophysical properties, can be synthesized using strategies where an aryl-aryl or aryl-nitrogen bond formation is a key step. nih.govrsc.orgresearchgate.netnih.govorganic-chemistry.org Palladium-catalyzed reactions of aryl tosylates are a common method to achieve these transformations. unistra.fracs.orgnih.gov While direct examples employing this compound are not extensively documented in readily available literature, its structure is amenable to the synthetic routes established for other aryl tosylates leading to fused heterocyclic systems.

Table 1: Synthetic Applications in Heterocycle Formation
Heterocyclic SystemGeneral Synthetic StrategyPotential Role of this compound
DibenzofuransPalladium-catalyzed intramolecular C-O bond formation of diaryl ethers. organic-chemistry.orgPrecursor to the methoxy-substituted half of the diaryl ether.
CarbazolesPalladium-catalyzed intramolecular C-N bond formation of diarylamines or related nitrogen-containing precursors. nih.govrsc.orgresearchgate.netnih.govorganic-chemistry.orgSource of the methoxy-substituted aryl group in the diarylamine precursor.
Other Fused HeterocyclesIntramolecular Heck reactions and other palladium-catalyzed cyclizations. nih.govcapes.gov.bracs.orgAs a reactive partner in cross-coupling reactions to build the cyclization precursor.

Chiral Auxiliary and Asymmetric Synthesis Strategies

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. nih.govwikipedia.orgtcichemicals.comsigmaaldrich.comwikiwand.com These auxiliaries are typically derived from readily available chiral molecules. tcichemicals.comsigmaaldrich.com After inducing the desired stereochemistry, the auxiliary is removed. Common examples include oxazolidinones and camphor (B46023) derivatives. wikipedia.org

A comprehensive search of the scientific literature does not reveal any documented use of this compound as a chiral auxiliary in asymmetric synthesis. While the molecule itself is achiral and would require resolution or modification to function as a chiral auxiliary, there are no established protocols for this application. The field of asymmetric synthesis is vast, with many specialized reagents, and it appears that this compound has not found a niche in this particular area. wikipedia.orgtcichemicals.comsigmaaldrich.comwikiwand.comharvard.edumdpi.com

Preparation of Polycyclic Aromatic Hydrocarbons (e.g., Pentacenes)

Polycyclic aromatic hydrocarbons (PAHs), and specifically pentacenes, are of great interest for their applications in organic electronics. nih.govresearchgate.netnih.govrsc.org The synthesis of pentacene (B32325) derivatives often involves the construction of the extended aromatic system through various coupling and cyclization strategies. nih.govresearchgate.net While direct synthetic routes starting from this compound to form pentacenes are not explicitly detailed in the literature, the general methodologies for PAH synthesis often rely on precursors that can undergo C-C bond formation. Aryl tosylates are known to participate in such reactions. nih.gov For instance, a suitably functionalized derivative of this compound could potentially serve as a building block in a multi-step synthesis towards a complex PAH.

Catalytic Roles and Ligand Design in Transition Metal Chemistry

Beyond its use as a synthetic precursor, this compound and its constituent parts play roles in the realm of transition metal catalysis.

Application of Tosylate Anion as a Counterion in Catalytic Systems

In many transition metal-catalyzed reactions, the nature of the counterion can significantly influence the catalytic activity and selectivity. The tosylate anion (CH₃C₆H₄SO₃⁻), which is the leaving group from this compound, can act as a non-coordinating or weakly coordinating anion in catalytic systems. berkeley.edu This property can be advantageous in reactions where a highly electrophilic and reactive cationic metal center is desired. The tosylate anion is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, where aryl tosylates serve as substrates. unistra.frnih.govnih.govorganic-chemistry.org The in-situ generated palladium(II) tosylate species is a key intermediate in these catalytic cycles. berkeley.edu

Table 2: Role of the Tosylate Anion in Catalysis
Catalytic ReactionFunction of Tosylate AnionReference
Palladium-Catalyzed Cross-CouplingCounterion to the active palladium(II) species. unistra.frberkeley.edu
Carbonylation of Aryl TosylatesLeaving group and subsequent counterion in the catalytic cycle. nih.gov
Buchwald-Hartwig AminationLeaving group from the aryl sulfonate substrate. acs.org

Development of Phosphanyl-Arenesulfonate Ligands

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, offering a means to tune the electronic and steric properties of a metal center. osti.govorganic-chemistry.orgnih.govcardiff.ac.ukchemistryviews.orgsigmaaldrich.com The synthesis of functionalized phosphine ligands, such as phosphanyl-arenesulfonates, allows for the creation of catalysts with unique properties, including aqueous solubility and bifunctional activation capabilities.

While a direct synthesis of phosphanyl-arenesulfonate ligands from this compound is not described, the general synthetic strategies for such ligands often involve the phosphination of an aryl halide or sulfonate. organic-chemistry.org For instance, a synthetic route could potentially involve the conversion of the tosylate group of this compound to a phosphine group, or the introduction of a phosphine group elsewhere on the aromatic ring. The resulting ligand would possess both a phosphine donor site and a sulfonate group, which could influence the catalyst's properties and reactivity. The development of new ligand architectures is an active area of research, and the structural motifs present in this compound offer potential for the design of novel phosphine ligands. osti.govnih.govcardiff.ac.uk

Development of Specialized Chemical Reagents and Research Probes

The inherent reactivity of this compound makes it an excellent starting point or intermediate for constructing more complex molecules with specific functions, particularly in the biomedical field.

Precursors for Radiolabeling in Positron Emission Tomography (PET) Tracer Synthesis

Positron Emission Tomography (PET) is a critical non-invasive imaging technique in medicine that relies on the detection of radiation from positron-emitting radionuclides, most commonly fluorine-18 (B77423) ([18F]). The synthesis of PET tracers requires precursors that can be rapidly and efficiently labeled with [18F]. The tosylate group (-OTs) is an outstanding leaving group, making tosylate-containing molecules like this compound highly valuable as precursors for radiofluorination.

The fundamental reaction involves the nucleophilic substitution of the tosylate group by the [18F]fluoride ion. This process is a cornerstone of modern radiochemistry for creating PET tracers. radiologykey.comrsc.org While direct use of this compound is application-specific, the principle is demonstrated through structurally similar precursors. For instance, tosylated precursors are routinely used to synthesize [18F]-labeled compounds for imaging various biological targets. radiologykey.comrsc.org The reaction typically involves treating the tosylate precursor with a dried [18F]fluoride/Kryptofix 2.2.2/potassium carbonate complex at elevated temperatures. radiologykey.com

This strategy has been successfully applied in the synthesis of numerous PET tracers. For example, ethylene (B1197577) glycol-1,2-ditosylate serves as a precursor for producing [18F]fluoroethyl tosylate, a key building block for alkylating phenols to create more complex tracers. rsc.orgnih.gov Similarly, the synthesis of [18F]FAZA (1-(5-Fluoro-5-deoxy-α-arabinofuranosyl)-2-nitroimidazole), a tracer for detecting tissue hypoxia, begins with a tosylated sugar derivative. radiologykey.com The high efficiency and reliability of displacing a tosylate group make it a favored method for introducing the short-lived fluorine-18 isotope in the final steps of a synthesis, which is crucial due to the isotope's 110-minute half-life. google.com

Precursor TypeRadiolabeling AgentGeneral ProductApplicationReference
Aryl/Alkyl TosylateK[18F]/Kryptofix 2.2.2[18F]-labeled compoundPET Tracer Imaging rsc.org, radiologykey.com
Ethylene glycol-1,2-ditosylate[18F]Fluoride[18F]Fluoroethyl tosylateProsthetic group for PET rsc.org, nih.gov
Tosylated Arabinofuranosyl[18F]Fluoride[18F]FAZAHypoxia Imaging radiologykey.com

Contributions to Materials Chemistry

The structure of this compound provides a foundation for its use in materials science, where molecular design dictates the bulk properties of a material.

Design and Synthesis of Functional Materials Based on Unique Molecular Architecture

The synthesis of functional polymers and materials often relies on monomers that possess specific reactive sites and structural motifs. This compound contains a tosylate group, which is not only a good leaving group for substitution reactions but can also be utilized in polymerization. The methoxyphenyl portion of the molecule can be polymerized through enzyme-catalyzed processes. For example, 4-methoxyphenol (B1676288) has been polymerized using horseradish peroxidase to create poly(4-methoxyphenol), a polymer with demonstrated antioxidant properties. rsc.org

Furthermore, sulfonyl-containing end groups, such as tosylates, are highly desirable for creating functional polymers because they can be easily substituted to build more complex macromolecular architectures. researchgate.net Research on polyisobutylenes has shown that hydroxyl-terminated polymers can be converted to tosyl-ended polymers. researchgate.net These tosylated polymers then serve as versatile intermediates for further chemical modifications. This indicates that a molecule like this compound could potentially be used to introduce a methoxyphenyl functional group onto a polymer chain end, or its components could be incorporated into polymer backbones to impart specific electronic or physical properties. The wide tolerance of the tosylate group in various chemical reactions, as seen in the functionalization of azaarene N-oxides, highlights its utility in building complex molecular frameworks for materials science. acs.org

Investigation of Nonlinear Optical Properties of Tosylate-Containing Compounds

Nonlinear optical (NLO) materials are substances that interact with high-intensity light to alter its properties, such as its frequency. youtube.comelsevier.com These materials are essential for applications in telecommunications, laser technology, and optical computing. samaterials.comjhuapl.edu A key requirement for second-order NLO effects, like second-harmonic generation (SHG), is that the material must crystallize in a non-centrosymmetric space group. nih.gov

Organic ionic crystals, particularly those containing a tosylate anion, have emerged as a prominent class of NLO materials. The tosylate anion plays a crucial role in directing the crystal packing of the cationic chromophore (the part of the molecule responsible for the NLO effect). By forming strong Coulombic interactions and hydrogen bonds, the tosylate anion can guide the cations to align in a non-centrosymmetric fashion, which is necessary to achieve a macroscopic NLO response. nih.gov

A prime example is DAST (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium tosylate), a benchmark organic NLO crystal known for its exceptionally large second-order nonlinearities. nih.govmdpi.com In DAST, the tosylate anion's interactions with the stilbazolium cation are critical for achieving the desired crystal structure. Following the success of DAST, a family of related crystals has been developed by modifying either the cation or the anion. One such derivative is DSTMS (4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate), which also exhibits very large NLO activity. nih.govcapes.gov.br These findings underscore the importance of the tosylate group, not as a passive counter-ion, but as an active component in the "molecular engineering" of high-performance NLO crystals. mdpi.comresearchgate.net

CompoundNonlinear Optical CoefficientWavelength (nm)Reference
DASTd11 = 210 ± 55 pm/V1900 mdpi.com
DSTMSd111 = 214 ± 20 pm/V1900 capes.gov.br

Q & A

Basic: What are the standard synthetic protocols for preparing 4-methoxyphenyl 4-methylbenzenesulfonate, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via nucleophilic substitution between 4-methoxyphenol and 4-methylbenzenesulfonyl chloride in anhydrous solvents (e.g., dichloromethane or ethyl acetate) under basic conditions (e.g., triethylamine or pyridine). Key parameters include:

  • Molar Ratios: A slight excess of sulfonyl chloride (1.1–1.2 equivalents) ensures complete conversion of the phenol .
  • Temperature: Reactions are typically conducted at reflux (40–80°C) for 5–24 hours to maximize yield .
  • Workup: The product is isolated via extraction (e.g., ethyl acetate/water), dried (MgSO₄), and purified by recrystallization (hexane/ethyl acetate) .
    Validation: Purity is confirmed by HPLC (>95%) and structural identity by 1H^1H/13C^{13}C NMR (e.g., aromatic proton shifts at δ 7.2–7.8 ppm and sulfonate ester carbonyl at δ 165–170 ppm) .

Advanced: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what challenges arise in catalytic systems?

Methodological Answer:
This sulfonate ester acts as an arylating agent in palladium-catalyzed cross-coupling with boronic acids. For example, it reacts with phenylboronic acid using trans-dichlorobis(XPhos)palladium(II) as a precatalyst (1–5 mol%) and K₂CO₃ as a base in THF/H₂O at 80°C .
Key Considerations:

  • Catalyst Efficiency: XPhos ligands enhance oxidative addition rates due to electron-rich palladium centers, achieving yields up to 87% .
  • Side Reactions: Competing hydrolysis of the sulfonate ester can occur under prolonged heating; optimal reaction times (8–12 hours) minimize degradation .
    Data Analysis: Post-reaction analysis via GC-MS identifies biphenyl derivatives (e.g., 4-methoxy-1,1'-biphenyl), with 1H^1H NMR confirming coupling efficiency (disappearance of sulfonate ester signals at δ 2.4 ppm for methyl groups) .

Advanced: What role does this compound play in photochemical studies, and how are its photoprotective properties quantified?

Methodological Answer:
Derivatives of this compound are explored for UV absorption and solar energy storage. For example, its incorporation into norbornadiene-quadricyclane systems enables light-induced energy release .
Experimental Design:

  • Synthesis of Derivatives: Substituents (e.g., methoxy groups) are introduced to modulate absorption maxima (e.g., λ = 330–340 nm in acetonitrile) .
  • Photostability Testing: UV-Vis spectroscopy tracks decay kinetics under simulated sunlight, with quantum yields calculated using actinometry .
    Challenges: Competing photodegradation pathways (e.g., sulfonate ester cleavage) require stabilization via electron-withdrawing substituents .

Basic: How are structural contradictions resolved in crystallographic studies of sulfonate ester derivatives?

Methodological Answer:
X-ray crystallography resolves ambiguities in substituent orientation. For example, in 4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate, the sulfonate group adopts a planar conformation with dihedral angles <10° relative to the aromatic ring .
Validation Steps:

  • Data Collection: High-resolution diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts .
  • Refinement: SHELXL refines anisotropic displacement parameters, with R-factors <0.05 confirming accuracy .
    Contradiction Management: Discrepancies in bond lengths (e.g., S–O vs. C–O) are reconciled using density functional theory (DFT) calculations .

Advanced: How do electronic effects of the 4-methoxy group influence sulfonate ester reactivity in nucleophilic substitutions?

Methodological Answer:
The electron-donating methoxy group activates the aromatic ring toward electrophilic attack but deactivates the sulfonate ester toward nucleophilic substitution.
Experimental Evidence:

  • Kinetic Studies: Hammett plots (σ⁺ values) show slower hydrolysis rates for 4-methoxyphenyl derivatives compared to nitro-substituted analogs due to reduced electrophilicity at the sulfur center .
  • Computational Analysis: DFT (B3LYP/6-31G*) calculations correlate lower LUMO energy (-1.2 eV) with enhanced stability against nucleophiles like hydroxide .

Basic: What spectroscopic and chromatographic methods are used to confirm the purity and identity of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H NMR identifies methoxy (δ 3.8 ppm, singlet) and sulfonate methyl (δ 2.4 ppm, singlet) groups. 13C^{13}C NMR confirms ester carbonyl at δ 165–170 ppm .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ at m/z 277) matches the molecular formula C₁₄H₁₄O₄S .
  • HPLC: Reverse-phase C18 columns (MeCN/H₂O, 70:30) with UV detection at 254 nm ensure purity (>95%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.